molecular formula C5H9NO3 B1315549 3-(Dimethylamino)-3-oxopropanoic acid CAS No. 42783-81-3

3-(Dimethylamino)-3-oxopropanoic acid

Cat. No. B1315549
CAS RN: 42783-81-3
M. Wt: 131.13 g/mol
InChI Key: AKDXGMLXZNIGBD-UHFFFAOYSA-N
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Description

“3-(Dimethylamino)-3-oxopropanoic acid” is a tertiary amino compound and a beta-amino acid . It is also known as N,N-dimethyl-beta-alanine . The CAS Number is 6300-04-5 and the molecular weight is 117.15 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Dimethylaminopropylamine (DMAPA) is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .


Molecular Structure Analysis

The InChI code for “3-(Dimethylamino)-3-oxopropanoic acid” is 1S/C5H11NO2/c1-6(2)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8) and the InChI key is JMOXSQYGVIXBBZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .


Physical And Chemical Properties Analysis

The boiling point of “3-(Dimethylamino)-3-oxopropanoic acid” is 140-142/0.15 Torr and the melting point is 143-144 .

Scientific Research Applications

Synthesis and Material Applications

3-(Dimethylamino)-3-oxopropanoic acid plays a crucial role in the synthesis of water-soluble thermo-sensitive resins. These resins exhibit a unique thermo-induced solubility change, becoming insoluble upon heating at specific temperatures. This property makes them suitable for chemical-free thermal laser imaging applications, offering a sustainable alternative for imaging technologies (Li An et al., 2015).

Chemical Synthesis and Organic Reactions

In chemical synthesis, the versatility of 3-(Dimethylamino)-3-oxopropanoic acid is showcased through its use in the preparation of imidazole-4-carboxylic acids. This process demonstrates the compound's utility in facilitating rapid syntheses under microwave-assisted conditions, showcasing its role in streamlining organic synthesis workflows (B. Henkel, 2004).

Physical and Chemical Property Studies

Research on mixtures containing 3-Dimethylamino-1-propylamine, a derivative of 3-(Dimethylamino)-3-oxopropanoic acid, focuses on their potential application in acidic gases separation processes. The study of binary and ternary amine mixtures provides valuable data on density, viscosity, and surface tension, essential for designing efficient separation processes (A. Blanco et al., 2017).

Novel Compound Synthesis

The compound is also involved in the synthesis of (Z)-2-[(Z)-3-Alkylideneisobenzofuran-1(3H)-ylidene]acetic Acid Derivatives. This synthesis demonstrates the compound's application in creating complex organic molecules, which could have implications in material science and pharmacology (Kazuhiro Kobayashi et al., 2008).

Apoptosis Inducers in Cancer Research

In the field of medicinal chemistry, derivatives of 3-(Dimethylamino)-3-oxopropanoic acid have been identified as potent apoptosis inducers. These compounds can significantly inhibit cell growth and induce apoptosis in cancer cells, showcasing the potential of 3-(Dimethylamino)-3-oxopropanoic acid derivatives in developing new anticancer agents (William E. Kemnitzer et al., 2004).

Safety And Hazards

The safety data sheet for a similar compound, Dimethylaminopropylamine, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation .

Future Directions

The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers . This suggests potential future directions in the study of this compound and its derivatives.

properties

IUPAC Name

3-(dimethylamino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-6(2)4(7)3-5(8)9/h3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDXGMLXZNIGBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288234
Record name 3-(Dimethylamino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylcarbamoyl)acetic acid

CAS RN

42783-81-3
Record name 3-(Dimethylamino)-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42783-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethylamino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylcarbamoyl)acetic acid
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Synthesis routes and methods

Procedure details

To a stirred solution of 3-tert-butoxy-3-oxopropanoic acid (680 mg, 4.25 mmol) and 2M dimethylamine in THF (3.18 mL, 6.37 mmol) in DMF (10 mL) was added diisopropyl-ethylamine (2.224 mL, 12.74 mmol), 4-(dimethylamino)pyridine (DMAP) (104 mg, 0.849 mmol) and O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) (2421 mg, 6.37 mmol) and the resulting mixture was stirred at room temperature for 16 h. Water was then added and the resulting mixture was extracted with ethyl acetate (2×50 mL), washed with 1N HCl (20 mL), dried (Na2SO4), filtered and concentrated to give crude product which was dissolved in CH2Cl2 (5.00 mL), treated with trifluoroacetic acid (4.91 mL, 63.7 mmol) and stirred at room temperature for 16 h. The solvent was then removed under reduced pressure to afford the title compound (230 mg, 41% yield) as a light-yellow solid, which was used in the next step without further purification. 1H NMR (500 MHz, DMSO-d6) δ: 12.1 (1 H, br s), 3.4 (2 H, s), 2.9 (3 H, s), 2.8 (3 H, s). LCMS (M+H)=132.33.
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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680 mg
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
3.18 mL
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reactant
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2.224 mL
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reactant
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10 mL
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104 mg
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catalyst
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4.91 mL
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reactant
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5 mL
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solvent
Reaction Step Four
Yield
41%

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